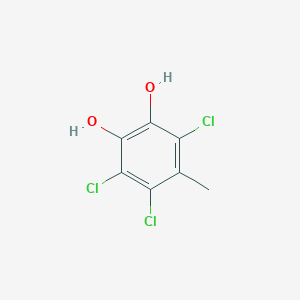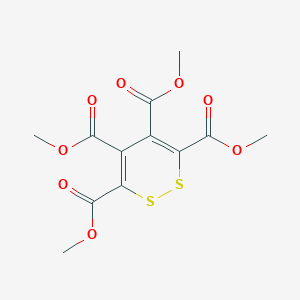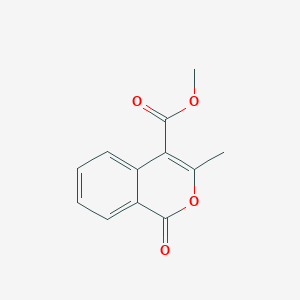
2,3-Dihydro-1,2-oxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,2-oxaphosphole is a heterocyclic compound containing both oxygen and phosphorus atoms in its ring structure. This compound belongs to the class of organophosphorus compounds, which are known for their diverse applications in organic synthesis, pharmaceuticals, and agriculture. The unique combination of oxygen and phosphorus in the ring structure imparts distinct chemical properties to this compound, making it a valuable compound in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dihydro-1,2-oxaphosphole can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-2,3-dihydro-1,2-oxaphosphole 2-oxide with organomagnesium compounds. Another method involves the reaction of triphenylphosphine with dialkyl acetylenedicarboxylates and methyl (arylmethylidene) pyruvates under mild conditions to yield functionalized 2,5-dihydro-1,2-oxaphospholes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydro-1,2-oxaphosphole undergoes various chemical reactions, including electrophilic addition, cyclization, and substitution reactions. The reaction with electrophilic reagents, such as sulfuryl chloride and bromine, can lead to the formation of different adducts depending on the substituents present on the phosphorus atom .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include triphenylphosphine, dialkyl acetylenedicarboxylates, and methyl (arylmethylidene) pyruvates. These reactions are typically carried out under mild conditions, such as room temperature, to ensure the stability of the intermediate compounds .
Major Products Formed: The major products formed from the reactions of this compound include functionalized oxaphospholes and phosphine oxides. These products can be further utilized in various synthetic applications, including the preparation of biologically active compounds .
Applications De Recherche Scientifique
2,3-Dihydro-1,2-oxaphosphole has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex organic molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its anticancer properties . In medicine, derivatives of this compound are explored for their therapeutic potential. Additionally, in the industry, this compound is used in the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1,2-oxaphosphole involves its interaction with molecular targets, such as enzymes and receptors. The presence of both oxygen and phosphorus atoms in the ring structure allows for unique binding interactions with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2,3-Dihydro-1,2-oxaphosphole include 2,5-dihydro-1,2-oxaphosphole and 2,3-dihydrobenzo[d][1,2]oxaphosphole 2-oxide . These compounds share the oxaphosphole ring structure but differ in the substituents attached to the ring.
Uniqueness: The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and phosphorus atoms. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Additionally, the ability to introduce different substituents on the phosphorus atom allows for the synthesis of a wide range of functionalized derivatives, further enhancing its utility in scientific research and industrial applications .
Propriétés
Numéro CAS |
25003-04-7 |
|---|---|
Formule moléculaire |
C3H5OP |
Poids moléculaire |
88.04 g/mol |
Nom IUPAC |
2,3-dihydrooxaphosphole |
InChI |
InChI=1S/C3H5OP/c1-2-4-5-3-1/h1-2,5H,3H2 |
Clé InChI |
BIEJGJFEQQCLOG-UHFFFAOYSA-N |
SMILES canonique |
C1C=COP1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



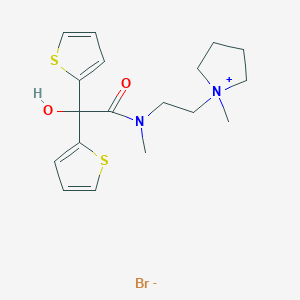

![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
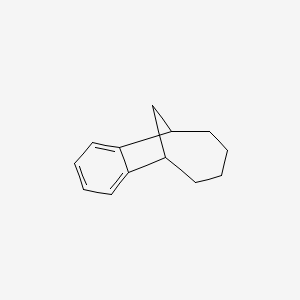
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)



